

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole literature review

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Compound of Interest

Compound Name: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

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An In-depth Technical Guide to **6-Chloro-2,3,4,9-tetrahydro-1H-carbazole**

Foreword: Unveiling a Key Molecular Scaffold

In the landscape of modern medicinal chemistry and drug discovery, certain molecular scaffolds emerge as privileged structures due to their versatile binding capabilities and inherent biological relevance. The tetrahydrocarbazole core is one such scaffold, forming the backbone of numerous natural products and pharmacologically active agents. This guide focuses on a specific, synthetically crucial derivative: **6-Chloro-2,3,4,9-tetrahydro-1H-carbazole**.

Our objective is to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the logic of its structural characterization, and the profound implications of its biological activity, particularly its role as a selective Sirtuin 1 (SIRT1) inhibitor.

Molecular Profile and Physicochemical Properties

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a tricyclic heterocyclic compound. Its structure features a central pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other, with a chlorine substituent at the 6th position of the carbazole nucleus.^[1] This chlorine atom is not merely a structural component; it significantly influences the molecule's electronic properties and serves as a handle for further synthetic modifications.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₂ ClN	[1]
Molecular Weight	205.68 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	~181°C	[1]
Solubility	Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.	[1]
CAS Number	36684-65-8	[2]

Synthesis and Mechanistic Considerations

The construction of the tetrahydrocarbazole core is a classic endeavor in organic synthesis. While several methods exist, the Fischer indole synthesis remains the most prevalent and reliable approach due to its robustness and broad applicability.[\[3\]](#)

The Fischer Indole Synthesis: The Cornerstone Approach

The Fischer indole synthesis, discovered in 1883, is a chemical reaction that produces an indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[\[3\]](#) For the synthesis of **6-Chloro-2,3,4,9-tetrahydro-1H-carbazole**, the specific precursors are 4-chlorophenylhydrazine and cyclohexanone.

Causality of Reagent Selection:

- 4-Chlorophenylhydrazine: This provides the chloro-substituted benzene ring and the nitrogen atom for the resulting pyrrole ring. The position of the chlorine on the starting hydrazine dictates its final position on the carbazole core.
- Cyclohexanone: This serves as the carbonyl component that ultimately forms the fused, saturated six-membered ring (the "tetrahydro" portion).

- Acid Catalyst (e.g., Glacial Acetic Acid, Polyphosphoric Acid): The acid is critical for catalyzing several key steps in the mechanism, including the formation of the hydrazone, tautomerization to the enamine, and the final cyclization and ammonia elimination.[3] The choice of acid can influence reaction times and yields; stronger acids like polyphosphoric acid are often used for less reactive substrates.

Reaction Mechanism Workflow: The reaction proceeds through a well-established mechanism involving hydrazone formation, tautomerization, a[4][4]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[5]



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Fig 1: Workflow of the Fischer Indole Synthesis for the target molecule.

Experimental Protocol: A Validated Approach

This protocol is adapted from established procedures for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole, modified for the 6-chloro derivative.[3][5]

Materials:

- 4-chlorophenylhydrazine hydrochloride
- Cyclohexanone
- Glacial Acetic Acid
- Ethanol (for recrystallization)
- Round-bottom flask with reflux condenser

- Stirring apparatus and heating mantle
- Filtration apparatus (Büchner funnel)

Procedure:

- Reaction Setup: To a round-bottom flask, add glacial acetic acid (e.g., 18 g).[5] Begin stirring and gently heat the acid.
- Addition of Ketone: Add cyclohexanone (1.05 eq., e.g., 5.4 g) to the heated acetic acid.[5]
- Addition of Hydrazine: Slowly add 4-chlorophenylhydrazine hydrochloride (1.0 eq.) portion-wise to the reaction mixture from the top of the condenser. The addition should be controlled to manage any exotherm. The mixture will typically change color from pale yellow to a deeper red or brown.[5]
- Reflux: Once the addition is complete, heat the mixture to reflux (typically around 110-120°C) and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Pour the reaction mixture into cold water or onto crushed ice with stirring.[5] This will cause the crude product to precipitate out of the acidic solution.
- Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove residual acid and other water-soluble impurities.
- Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product as a crystalline solid.

Self-Validation and Field Insights:

- The slow addition of the hydrazine is crucial to control the initial condensation reaction rate.
- Monitoring by TLC is essential to avoid prolonged heating, which can lead to side products and decomposition, reducing the final yield.

- The precipitation in ice water is a critical step for isolating the product from the high-boiling acetic acid solvent. Incomplete precipitation will lead to significant loss of yield.

Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete structural picture.

Technique	Expected Observations for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole	Rationale
¹ H NMR	<p>Aromatic Region (δ 7.0-7.5 ppm): Three distinct signals. One singlet or narrow doublet for the proton at C5, a doublet for the proton at C8, and a doublet of doublets for the proton at C7. NH Proton (δ ~7.6-10.8 ppm): A broad singlet for the indole N-H proton. Aliphatic Region (δ 1.8-2.8 ppm): Two multiplets corresponding to the four methylene groups (-CH₂-) of the cyclohexene ring.</p>	<p>The substitution pattern on the aromatic ring creates a predictable splitting pattern.</p> <p>The N-H proton is typically broad and downfield. The aliphatic protons on the saturated ring appear as complex multiplets.[2][6]</p>
¹³ C NMR	<p>Aromatic Carbons (δ 110-140 ppm): Signals corresponding to the 8 aromatic carbons, with the carbon bearing the chlorine (C6) shifted downfield.</p> <p>Aliphatic Carbons (δ 20-25 ppm): Signals for the four distinct methylene carbons in the tetrahydro portion of the molecule.</p>	<p>Provides a carbon count and information about the electronic environment of each carbon atom.[6]</p>
IR Spectroscopy	<p>N-H Stretch: A sharp, medium intensity band in the range of 3300-3500 cm⁻¹. Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. C-Cl Stretch: A band in the 700-800 cm⁻¹ region.</p>	<p>Confirms the presence of key functional groups: the secondary amine of the indole and the C-Cl bond.[1]</p>

Mass Spectrometry

Molecular Ion (M^+): A peak at $m/z = 205$. Isotope Peak ($M+2$): A peak at $m/z = 207$ with approximately one-third the intensity of the M^+ peak. Fragmentation: Loss of chlorine ($[M-Cl]^+$) at $m/z = 170$.

Confirms the molecular weight and elemental composition.

The characteristic 3:1 ratio of the M^+ and $M+2$ peaks is definitive proof of the presence of a single chlorine atom.^[1]

Biological Activity: A Selective SIRT1 Inhibitor

The primary pharmacological interest in **6-Chloro-2,3,4,9-tetrahydro-1H-carbazole** and its derivatives, such as the corresponding 1-carboxamide (also known as EX-527 or Selisistat), stems from their potent and selective inhibition of Sirtuin 1 (SIRT1).^{[2][4]}

SIRT1: A Master Metabolic Regulator

SIRT1 is a Class III histone deacetylase (HDAC) that uses nicotinamide adenine dinucleotide (NAD^+) as a cofactor to remove acetyl groups from lysine residues on both histone and non-histone proteins.^[7] By deacetylating key transcription factors and enzymes, SIRT1 plays a central role in regulating cellular metabolism, DNA repair, inflammation, stress responses, and aging.^{[8][9]}

Mechanism of Inhibition

Structural biology studies have revealed a novel mechanism of inhibition for this class of compounds. Unlike competitive inhibitors that might mimic the substrate, the tetrahydrocarbazole core acts via a unique steric hindrance mechanism.

A crystal structure of the SIRT1 catalytic domain bound to NAD^+ and an analogue of the inhibitor revealed that the inhibitor binds deep within the catalytic cleft.^[4] This binding physically displaces the nicotinamide portion of the NAD^+ cofactor, forcing the entire NAD^+ molecule into an extended, non-productive conformation.^[4] This altered conformation sterically prevents the acetylated-lysine substrate from accessing the active site, thereby inhibiting the deacetylase reaction.^[4]

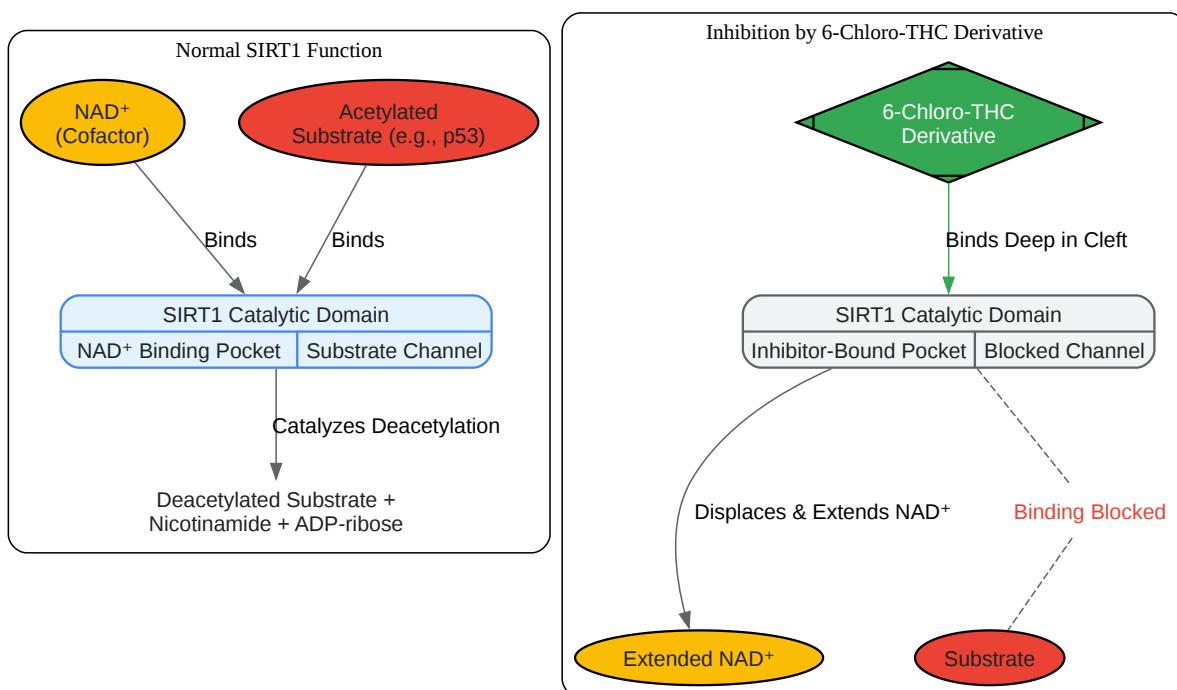
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Fig 2: Mechanism of SIRT1 inhibition by 6-Chloro-tetrahydrocarbazole derivatives.

Therapeutic Potential and Research Applications

The ability to selectively inhibit SIRT1 has opened numerous avenues for therapeutic research. SIRT1 is often overexpressed in various cancers, where it can promote tumor growth and resistance to chemotherapy by deacetylating proteins like p53.^{[7][10]} Therefore, SIRT1 inhibitors are being investigated as potential anti-cancer agents.^{[7][11]}

Other key areas of research include:

- Neurodegenerative Diseases: In conditions like Huntington's and Alzheimer's disease, inhibiting SIRT1 has shown potential in reducing oxidative stress and neuronal damage.[\[7\]](#) [\[12\]](#)
- Metabolic Diseases: By modulating pathways involved in glucose and lipid metabolism, SIRT1 inhibitors are being explored for the management of type 2 diabetes and obesity.[\[7\]](#)
- Inflammatory and Autoimmune Diseases: SIRT1 regulates inflammatory gene expression, and its inhibition can reduce inflammation, making it a target for conditions like rheumatoid arthritis.[\[7\]](#)[\[9\]](#)

Conclusion and Future Outlook

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is more than just a chemical intermediate; it is a foundational scaffold for a class of highly selective and potent biological probes. Its synthesis, primarily through the time-tested Fischer indole reaction, is accessible and well-understood. Its true value, however, lies in its role as a selective SIRT1 inhibitor. The novel, non-competitive mechanism of action provides a powerful tool for researchers investigating the complex roles of sirtuins in health and disease. As our understanding of the intricate cellular regulation governed by SIRT1 continues to grow, the importance of specific chemical tools like **6-Chloro-2,3,4,9-tetrahydro-1H-carbazole** and its derivatives will undoubtedly expand, paving the way for new therapeutic strategies against a wide range of human pathologies.

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